![molecular formula C9H10Cl2N2 B1523507 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride CAS No. 1174307-69-7](/img/structure/B1523507.png)
2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride
説明
“2-(Chloromethyl)pyridine Hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to yellow to orange powder to crystal .
Synthesis Analysis
“2-(Chloromethyl)pyridine Hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Molecular Structure Analysis
The molecular formula of “2-(Chloromethyl)pyridine Hydrochloride” is C6H6ClN·HCl, with a molecular weight of 164.03 . The crystal structure of 2-(chloromethyl)pyridine is monoclinic, P 2 1 / c (no. 14), a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, β = 94.1771(11)°, V = 609.35(3) Å 3, Z = 4 .
Chemical Reactions Analysis
“2-(Chloromethyl)pyridine Hydrochloride” is an alkylating agent . It is a precursor to pyridine-containing ligands .
Physical And Chemical Properties Analysis
“2-(Chloromethyl)pyridine Hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 °C . It is hygroscopic and should be stored under inert gas .
科学的研究の応用
Synthetic Chemistry Applications
The compound and its derivatives serve as key intermediates in the synthesis of complex heterocyclic structures, often employed in medicinal chemistry and materials science. For instance, the synthesis of pyrido[1,2-a]benzimidazoles, compounds with potential applications ranging from medicinal chemistry due to their solubility and DNA intercalation properties, to materials chemistry for their fluorescence characteristics, can be facilitated by methodologies involving similar heteroaromatic cores. The development of efficient synthetic routes to these heterocycles is of significant interest, with some strategies focusing on transition-metal-catalyzed intramolecular C-H amination approaches starting from precursors like N-arylpyridin-2-amines, which are accessible through reactions involving chloropyridines and chloroanilines (Masters et al., 2011).
Material Science and Luminescence
In the realm of materials science, derivatives of 2-(Chloromethyl)-7-Methylimidazo[1,2-a]Pyridine Hydrochloride can contribute to the development of luminescent materials. The structural modification and functionalization of these compounds enable the exploration of their photophysical properties, potentially leading to applications in sensing, imaging, and optoelectronic devices. Studies on lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, for example, reveal insights into the luminescent properties of these complexes, suggesting applications as fluorescent probes for DNA detection and other bioimaging applications (Petoud et al., 1997).
Medicinal Chemistry and Drug Discovery
The structural motif of 2-(Chloromethyl)-7-Methylimidazo[1,2-a]Pyridine is prevalent in various bioactive compounds, playing a crucial role in the discovery and development of new therapeutic agents. For instance, the compound's derivatives have been explored for their potential as non-peptide bradykinin B2 receptor antagonists, showcasing the importance of such heterocyclic compounds in the design of orally active drugs with significant pharmacological activities (Abe et al., 1998).
Safety and Hazards
作用機序
Target of Action
It is known to be an alkylating agent , which suggests that it may interact with DNA or other cellular components.
Mode of Action
As an alkylating agent, 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride can add an alkyl group to its target. This can lead to changes in the target’s structure and function .
特性
IUPAC Name |
2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCDKJFDCLMCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)
![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)

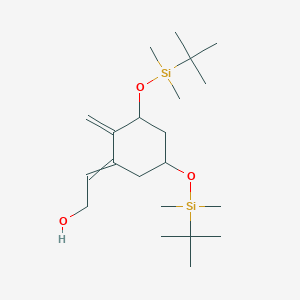
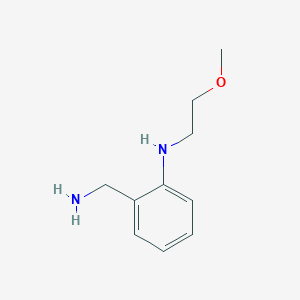
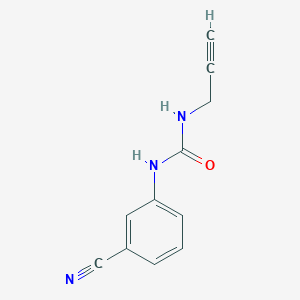
![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)
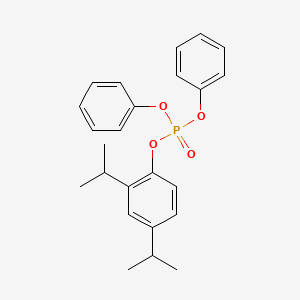

![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)
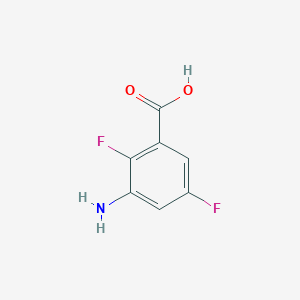
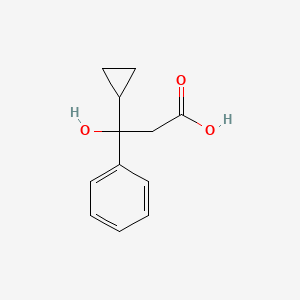
![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)